molecular formula C29H24O6S B12472272 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl diphenylacetate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl diphenylacetate

Cat. No.: B12472272
M. Wt: 500.6 g/mol
InChI Key: LRLXGULCFQNDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 2,2-DIPHENYLACETATE is a complex organic compound characterized by the presence of multiple functional groups, including sulfonate, ester, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 2,2-DIPHENYLACETATE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with a phenolic compound to form the sulfonate ester. This intermediate is then reacted with 2,2-diphenylacetic acid under esterification conditions to yield the final product. The reaction conditions often involve the use of a base such as pyridine or triethylamine and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 2,2-DIPHENYLACETATE can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Substitution: Amines, thiols, and other substituted derivatives.

Scientific Research Applications

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 2,2-DIPHENYLACETATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 2,2-DIPHENYLACETATE involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The ester and phenyl groups can also interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-METHYLBENZENESULFONYL)OXY]ETHYL 4-METHYLBENZENE-1-SULFONATE
  • 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate
  • 4-Fluorobenzylamine

Uniqueness

2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHYL 2,2-DIPHENYLACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both sulfonate and ester groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C29H24O6S

Molecular Weight

500.6 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 2,2-diphenylacetate

InChI

InChI=1S/C29H24O6S/c1-21-12-18-26(19-13-21)36(32,33)35-25-16-14-22(15-17-25)27(30)20-34-29(31)28(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-19,28H,20H2,1H3

InChI Key

LRLXGULCFQNDNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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